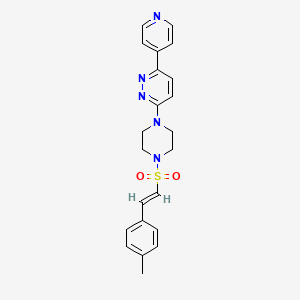
(E)-3-(4-((4-methylstyryl)sulfonyl)piperazin-1-yl)-6-(pyridin-4-yl)pyridazine
説明
(E)-3-(4-((4-methylstyryl)sulfonyl)piperazin-1-yl)-6-(pyridin-4-yl)pyridazine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of pyridazines, which are known for their diverse biological activities.
作用機序
The exact mechanism of action of (E)-3-(4-((4-methylstyryl)sulfonyl)piperazin-1-yl)-6-(pyridin-4-yl)pyridazine is not fully understood. However, studies have suggested that the compound acts by inhibiting various signaling pathways involved in cancer cell growth and inflammation. It has been found to inhibit the PI3K/Akt/mTOR pathway, which is known to play a critical role in cancer cell survival and proliferation. Additionally, it has been reported to inhibit the NF-κB pathway, which is involved in the regulation of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Studies have shown that (E)-3-(4-((4-methylstyryl)sulfonyl)piperazin-1-yl)-6-(pyridin-4-yl)pyridazine exhibits a range of biochemical and physiological effects. It has been found to inhibit the activity of various enzymes such as tyrosine kinases, which are involved in cancer cell growth and proliferation. It also modulates the expression of various genes involved in inflammation and cell survival. Furthermore, it has been reported to have antioxidant properties and protect against oxidative stress.
実験室実験の利点と制限
One of the major advantages of (E)-3-(4-((4-methylstyryl)sulfonyl)piperazin-1-yl)-6-(pyridin-4-yl)pyridazine is its potential therapeutic properties. It has shown promising results in preclinical studies and has the potential to be developed into a drug candidate. However, one of the limitations of this compound is its low solubility, which can make it difficult to administer in vivo. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of this compound.
将来の方向性
There are several future directions for research on (E)-3-(4-((4-methylstyryl)sulfonyl)piperazin-1-yl)-6-(pyridin-4-yl)pyridazine. One direction is to further investigate its potential therapeutic properties in various diseases such as cancer, inflammation, and neurological disorders. Another direction is to optimize the synthesis method to improve the yield and solubility of the compound. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of this compound. Finally, research on the pharmacokinetics and pharmacodynamics of this compound is needed to determine its suitability for clinical development.
科学的研究の応用
(E)-3-(4-((4-methylstyryl)sulfonyl)piperazin-1-yl)-6-(pyridin-4-yl)pyridazine has been extensively studied for its potential therapeutic properties. It has shown promising results in the treatment of various diseases such as cancer, inflammation, and neurological disorders. The compound has been found to inhibit the growth of cancer cells and induce apoptosis. It also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Furthermore, it has been reported to have neuroprotective effects and improve cognitive function.
特性
IUPAC Name |
3-[4-[(E)-2-(4-methylphenyl)ethenyl]sulfonylpiperazin-1-yl]-6-pyridin-4-ylpyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O2S/c1-18-2-4-19(5-3-18)10-17-30(28,29)27-15-13-26(14-16-27)22-7-6-21(24-25-22)20-8-11-23-12-9-20/h2-12,17H,13-16H2,1H3/b17-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFLNEGNZKQIUED-LICLKQGHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(4-((4-methylstyryl)sulfonyl)piperazin-1-yl)-6-(pyridin-4-yl)pyridazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



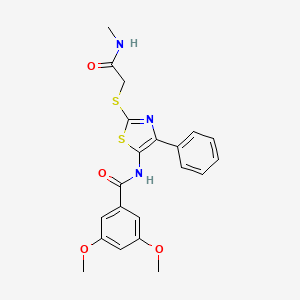
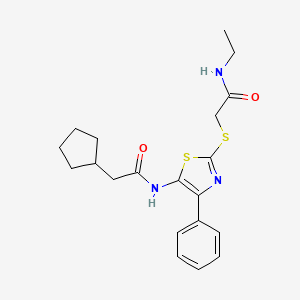
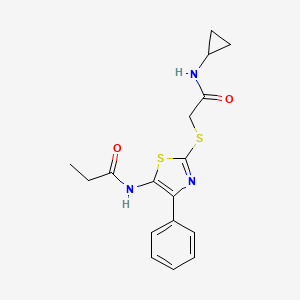
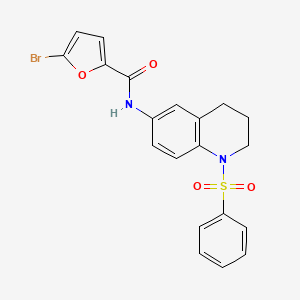
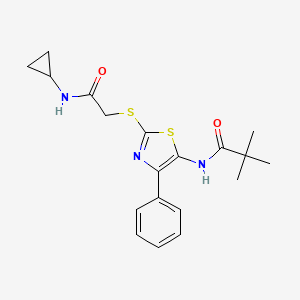


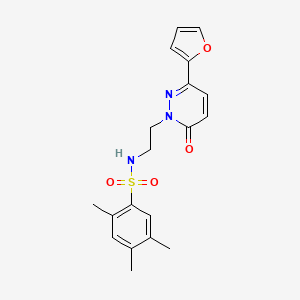

![2-[4-(2-Bromobenzoyl)piperazin-1-yl]-4-methyl-6-piperidin-1-ylpyrimidine](/img/structure/B3310652.png)
![2-[4-(4-Bromobenzoyl)piperazin-1-yl]-4-methyl-6-piperidin-1-ylpyrimidine](/img/structure/B3310659.png)
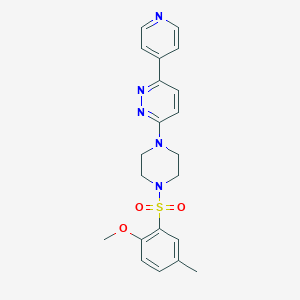
![N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3,4-dimethylbenzene-1-sulfonamide](/img/structure/B3310673.png)
![N-(4-(benzo[d]thiazol-2-yl)phenyl)-4-(ethylsulfonyl)benzamide](/img/structure/B3310678.png)